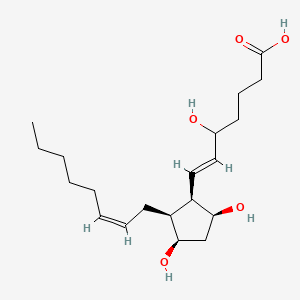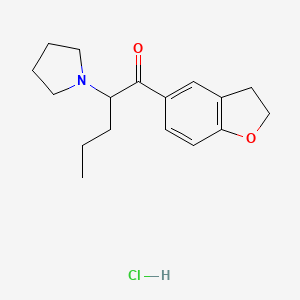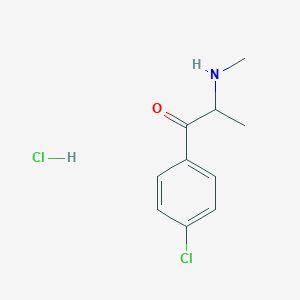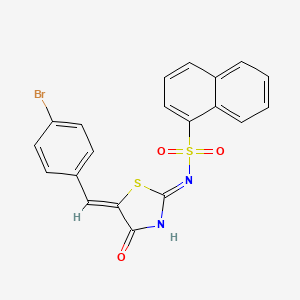
Pitstop 2
Vue d'ensemble
Description
Pitstop 2 is a novel, selective, cell membrane permeable clathrin inhibitor . It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis (CME) . It interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .
Chemical Reactions Analysis
Pitstop 2 is known to inhibit clathrin-mediated endocytosis, a process that involves the internalization of substances into a cell . It does this by blocking the interaction of amphiphysin with the amino terminal domain of clathrin .Physical And Chemical Properties Analysis
Pitstop 2 has a molecular weight of 473.36 and a molecular formula of C20H13BrN2O3S2 . It is soluble in DMSO .Applications De Recherche Scientifique
1. Understanding Clathrin-Mediated Endocytosis
Pitstop 2, as part of the Pitstop family of clathrin inhibitors, plays a critical role in the study of clathrin-mediated endocytosis (CME). It has been synthesized to investigate clathrin function, revealing its interference with CME, synaptic vesicle recycling, and cellular entry of HIV, while leaving clathrin-independent internalization pathways and secretory traffic unaffected. These properties of Pitstop 2 make it a valuable tool for understanding the complex processes of cell physiology (Robertson et al., 2014).
2. Insights into Non-Specific Activity
Studies have also delved into the non-specific activity of Pitstop 2. It was initially developed to block specific interaction sites on the clathrin heavy chain but later studies revealed its broader impact. This non-specific activity suggests that Pitstop 2 can influence cellular processes beyond its intended targets, indicating the need for cautious use in cellular studies (Willox et al., 2014).
3. Role in Mitosis and Cancer Cell Dynamics
The application of Pitstop 2 extends to understanding mitosis in cancer cells. Research shows that Pitstop 2 can induce cell death in dividing HeLa cancer cells by disrupting the function of clathrin on the mitotic spindle. This property highlights Pitstop 2's potential as a novel tool for cancer research, particularly in investigating the dynamics of clathrin in cell division and its potential as a target for anti-mitotic drugs (Smith et al., 2013).
4. Effect on Clathrin-Independent Endocytosis
Pitstop 2 has also been identified as an inhibitor of clathrin-independent endocytosis (CIE). This discovery contradicts the initial belief that it specifically targets clathrin-mediated pathways. The broader impact of Pitstop 2 on endocytic pathways enhances its value in studying cellular endocytosis mechanisms and suggests additional cellular targets beyond clathrin (Dutta et al., 2012).
5. Disruption of Nuclear Pore Complex Permeability
Another fascinating application of Pitstop 2 is in the study of the nuclear pore complex (NPC). Pitstop 2 has been shown to disrupt the NPC permeability barrier, providing insights into the structural arrangement of FG-nups within the NPC and indicating potential strategies for enhancing NPC permeability for macromolecules. This aspect of Pitstop 2's action demonstrates its versatility in cellular biology research beyond its role as a clathrin inhibitor (Liashkovich et al., 2015).
Mécanisme D'action
Safety and Hazards
Pitstop 2 is considered toxic and is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, flush eyes with water if it comes in contact with eyes, and rinse mouth with water if swallowed .
Propriétés
IUPAC Name |
(NZ)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C\3/NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)
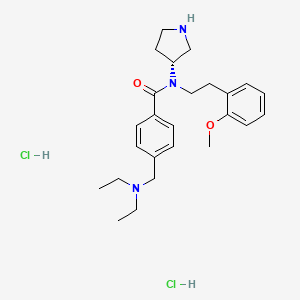
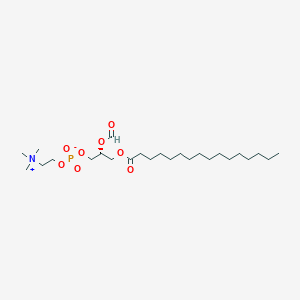
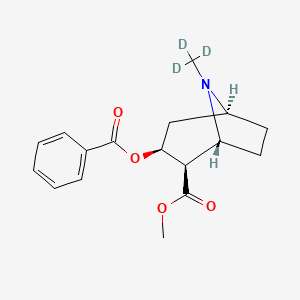
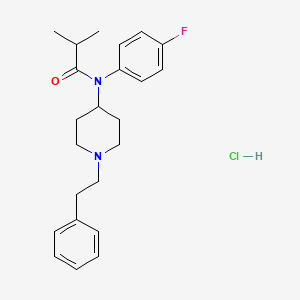
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
